2-(2-Methylpyrrol-1-yl)ethanol
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Description
“2-(2-Methylpyrrol-1-yl)ethanol” is a type of organic compound known as an alcohol, which contains a hydroxyl functional group (-OH). It also contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” likely includes a pyrrole ring, a methyl group attached to the second carbon of the pyrrole ring, and an ethanol group attached to the same carbon .
Chemical Reactions Analysis
Alcohols, in general, can undergo several types of reactions, including dehydration to form alkenes, oxidation to form aldehydes, ketones, or carboxylic acids, and substitution to form ethers .
Physical and Chemical Properties Analysis
Alcohols have unique physical and chemical properties. They can form hydrogen bonds, leading to higher boiling points compared to hydrocarbons of similar molecular weight. They are also generally soluble in water .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-methylpyrrol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-7-3-2-4-8(7)5-6-9/h2-4,9H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKRNPLLIWQEPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN1CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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